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molecular formula C5H5NO3S B1605993 (5-Nitrothiophen-2-yl)methanol CAS No. 20898-85-5

(5-Nitrothiophen-2-yl)methanol

Cat. No. B1605993
M. Wt: 159.17 g/mol
InChI Key: QYNOWSBTIMNUDS-UHFFFAOYSA-N
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Patent
US05716944

Procedure details

Sodium borohydride (0.24 g) was added to a mixture of 5-nitro-2-thiophenecarboxaldehyde (1.0 g) and ethanol (30 ml) at 0° C. and then this mixture was stirred at the same temperature for 40 minutes. The reaction mixture was poured into water and extracted with dichloromethane. The dichloromethane layer was washed with water and dried (MgSO4), after which the solvent was evaporated off, to yield 2-hydroxymethyl-5-nitrothiophene (0.5 g, 49%).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[S:10][C:9]([CH:11]=[O:12])=[CH:8][CH:7]=1)([O-:5])=[O:4].C(O)C>O>[OH:12][CH2:11][C:9]1[S:10][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred at the same temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated off

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
OCC=1SC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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